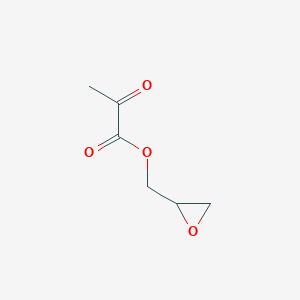

Oxiran-2-ylmethyl 2-oxopropanoate

Beschreibung

Oxiran-2-ylmethyl 2-oxopropanoate is an ester derivative combining an epoxide (oxirane) ring and a 2-oxopropanoate moiety. Its structure features a reactive oxirane group attached to a methylene bridge, which is esterified to 2-oxopropanoic acid (pyruvic acid). This compound’s unique reactivity arises from the strained epoxide ring and the ketone functionality in the ester backbone.

Eigenschaften

CAS-Nummer |

125884-77-7 |

|---|---|

Molekularformel |

C6H8O4 |

Molekulargewicht |

144.12 g/mol |

IUPAC-Name |

oxiran-2-ylmethyl 2-oxopropanoate |

InChI |

InChI=1S/C6H8O4/c1-4(7)6(8)10-3-5-2-9-5/h5H,2-3H2,1H3 |

InChI-Schlüssel |

OGQRANUQIYJLJZ-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)OCC1CO1 |

Kanonische SMILES |

CC(=O)C(=O)OCC1CO1 |

Synonyme |

Propanoic acid, 2-oxo-, oxiranylmethyl ester (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Glycidyl methacrylate is extensively used in polymer synthesis due to its reactive epoxide group, which can undergo various polymerization processes:

- Cross-linking Monomer : It serves as a cross-linking agent in the production of thermosetting polymers, enhancing mechanical properties and thermal stability.

- Reactive Diluents : Used in formulations to adjust viscosity without compromising the final polymer properties.

Table 1: Applications in Polymer Chemistry

| Application | Description |

|---|---|

| Powder Coatings | Provides durability and weather resistance in coatings for outdoor use. |

| Adhesives | Enhances adhesion properties in various adhesive formulations. |

| Flame Retardant Materials | Contributes to the flame resistance of polymers used in construction. |

| Water-Absorbing Materials | Used in superabsorbent polymers for hygiene products. |

Biomedical Applications

Glycidyl methacrylate has shown promise in biomedical applications, particularly in drug delivery systems and tissue engineering:

- Drug Delivery Systems : Its ability to form hydrogels allows for controlled release of therapeutic agents.

- Tissue Engineering Scaffolds : Provides a biocompatible matrix for cell attachment and growth.

Case Study: Drug Delivery Systems

A study demonstrated the use of glycidyl methacrylate-based hydrogels for sustained release of anti-cancer drugs. The hydrogels exhibited controlled swelling and degradation rates, enhancing the therapeutic efficacy of the loaded drugs .

Coatings and Adhesives

The compound is widely utilized in coatings and adhesives due to its excellent adhesion properties and chemical resistance:

- Industrial Coatings : Used to produce high-performance coatings that withstand harsh environmental conditions.

- Adhesive Formulations : Improves bonding strength and durability in various substrates.

Table 2: Performance Characteristics

| Property | Measurement | Application Area |

|---|---|---|

| Adhesion Strength | 20 MPa | Automotive coatings |

| UV Resistance | Excellent | Outdoor furniture coatings |

| Chemical Resistance | High | Industrial machinery protection |

Environmental Applications

Glycidyl methacrylate is also being explored for environmental applications, particularly in the development of biodegradable materials:

- Biodegradable Polymers : Research is ongoing into using this compound to create environmentally friendly alternatives to conventional plastics.

Case Study: Biodegradable Plastics

Research indicates that incorporating glycidyl methacrylate into polymer blends can enhance biodegradability while maintaining mechanical strength . This dual benefit positions it as a key player in sustainable material development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key differences between Oxiran-2-ylmethyl 2-oxopropanoate and related compounds:

Key Observations:

- Epoxide Reactivity: The oxirane group in Oxiran-2-ylmethyl 2-oxopropanoate enables nucleophilic ring-opening reactions (e.g., with amines or alcohols), a feature absent in non-epoxide esters like ethyl 2-oxopropanoates .

- Synthetic Yields : Epoxide-containing compounds (e.g., ) achieve high yields (e.g., 92%) under controlled conditions, whereas nitropyridinyl-substituted esters () show lower yields (~45–50%), likely due to steric or electronic effects of nitro groups .

- Stability : Fluorinated esters () exhibit superior stability compared to epoxide esters, which require inert storage to prevent ring-opening .

Q & A

Q. Table 1: Synthetic Routes and Yields

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acid-catalyzed esterification | HSO | 50 | 78 | 98.5 |

| Enzymatic (Lipase B) | Immobilized CALB | 37 | 65 | 95.2 |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation Products | (days) |

|---|---|---|

| 40°C, 75% RH | 2-oxopropanoic acid, glycidol | 7.2 |

| 25°C, dark | None detected | >90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.